molecular formula C17H19N3O4 B14463496 Succinimide, N,N'-((benzylimino)-bismethylene)di- CAS No. 65950-41-6

Succinimide, N,N'-((benzylimino)-bismethylene)di-

Katalognummer: B14463496
CAS-Nummer: 65950-41-6
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: MRBHPQMNXNPHJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Succinimide, N,N’-((benzylimino)-bismethylene)di- is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This particular compound features a benzyl group attached to the nitrogen atoms, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N,N’-((benzylimino)-bismethylene)di- typically involves the reaction of succinimide with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Succinimide, N,N’-((benzylimino)-bismethylene)di- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Succinimide, N,N’-((benzylimino)-bismethylene)di- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which Succinimide, N,N’-((benzylimino)-bismethylene)di- exerts its effects involves interactions with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hydroxysuccinimide: Used in peptide synthesis and as an activating reagent.

    N-Bromosuccinimide: Commonly used in organic synthesis for bromination reactions.

    Maleimide: Used in the synthesis of polymers and as a cross-linking agent.

Uniqueness

Succinimide, N,N’-((benzylimino)-bismethylene)di- is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and binding properties compared to other succinimides. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

65950-41-6

Molekularformel

C17H19N3O4

Molekulargewicht

329.35 g/mol

IUPAC-Name

1-[2-(benzylamino)-2-(2,5-dioxopyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H19N3O4/c21-14-6-7-15(22)19(14)11-13(20-16(23)8-9-17(20)24)18-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2

InChI-Schlüssel

MRBHPQMNXNPHJN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)CC(NCC2=CC=CC=C2)N3C(=O)CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.